molecular formula C18H21ClN4O5S2 B11399810 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11399810
M. Wt: 473.0 g/mol
InChI Key: UHLHKHOVNGSXNO-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, as well as a phenyl ring substituted with a methylpiperidinylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps. One common route includes the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methanesulfonyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21ClN4O5S2

Molecular Weight

473.0 g/mol

IUPAC Name

5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O5S2/c1-12-7-9-23(10-8-12)30(27,28)14-5-3-13(4-6-14)21-17(24)16-15(19)11-20-18(22-16)29(2,25)26/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)

InChI Key

UHLHKHOVNGSXNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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